7-Methoxy-6-nitroquinazoline, also known as 7-methoxy-6-nitro-4(3H)-quinazolinone, is a heterocyclic compound belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities, which include antitumor, antimicrobial, and anti-inflammatory properties. The compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancers.
The compound is classified as a nitro-substituted quinazoline derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 7-methoxy-6-nitro-3H-quinazolin-4-one. It has a molecular formula of and a molecular weight of approximately 221.17 g/mol . The compound is cataloged under the Chemical Abstracts Service number 1012057-47-4.
The synthesis of 7-methoxy-6-nitroquinazoline typically involves several steps starting from readily available precursors. A common synthetic route includes:
The reaction conditions often involve strong acids or bases, elevated temperatures, and specific catalysts. For instance, nitration may require concentrated nitric acid and sulfuric acid, while methoxylation could involve methanol in the presence of a base like sodium methoxide.
In industrial settings, these synthetic routes are adapted for larger-scale production, focusing on optimizing yields and cost-effectiveness. Techniques such as continuous flow reactors and automated systems are often employed to ensure consistency and purity of the final product.
The molecular structure of 7-methoxy-6-nitroquinazoline features a quinazoline ring with specific substitutions that influence its biological activity. The InChI representation of the compound is:
This structure indicates the presence of a methoxy group at position 7 and a nitro group at position 6 of the quinazoline ring .
The chemical reactivity of 7-methoxy-6-nitroquinazoline allows for various transformations:
These reactions are significant for developing derivatives with enhanced biological activity or altered properties .
The mechanism of action for 7-methoxy-6-nitroquinazoline primarily involves its role as an inhibitor of receptor tyrosine kinases such as HER2 (Human Epidermal growth factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor). By inhibiting these receptors, the compound can disrupt signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapeutics.
Key physical properties include:
Chemical properties indicate stability under normal conditions but may vary with environmental factors such as pH or temperature .
7-Methoxy-6-nitroquinazoline has several notable applications:
The quinazoline core of 7-methoxy-6-nitroquinazoline is typically constructed via Gabriel condensation or Riedel-type reactions, leveraging anthranilic acid derivatives as starting materials. As described in recent advances, 2-amino-4-chlorobenzoic acid serves as a principal precursor, undergoing cyclization with formamide at 160°C to yield 7-chloroquinazolin-4(3H)-one—a critical intermediate. Subsequent nitration introduces the nitro group at the C6 position with high regioselectivity due to the ortho-directing influence of the C7 chlorine atom. This reaction requires fuming nitric acid in concentrated sulfuric acid at 0–5°C to prevent decomposition, achieving yields >85% [1] . Chlorination of the resulting 7-chloro-6-nitroquinazolin-4(3H)-one using thionyl chloride (excess, reflux conditions) then furnishes the key intermediate 4,7-dichloro-6-nitroquinazoline. This compound's extreme moisture sensitivity necessitates anhydrous handling and in situ methoxylation to avoid hydrolysis back to the quinazolinone .
Table 1: Classical Synthesis of Key Quinazoline Intermediates
Starting Material | Reaction Conditions | Intermediate | Yield | Key Selectivity |
---|---|---|---|---|
2-Amino-4-chlorobenzoic acid | Formamide, 160°C, 1.5 hr | 7-Chloroquinazolin-4(3H)-one | 92% | C4-carbonyl regiochemistry |
7-Chloroquinazolin-4(3H)-one | HNO₃/H₂SO₄, 0–5°C, 2 hr | 7-Chloro-6-nitroquinazolin-4(3H)-one | 87% | C6 nitration (ortho to Cl) |
7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, reflux, DMF (cat.) | 4,7-Dichloro-6-nitroquinazoline | 76% | C4 chlorination |
4,7-Dichloro-6-nitroquinazoline serves as a versatile platform for nucleophilic displacement reactions to install diverse substituents at the C4 position (equivalent to N9 in the bicyclic numbering system). Anilines undergo nucleophilic substitution at C4 under mild conditions (room temperature, aprotic solvents), while alkylamines require elevated temperatures. A critical optimization involves Raney nickel-catalyzed hydrogenation for converting the C6-nitro group to an amino functionality after C4 functionalization. For example, N⁴-(3-chloro-4-fluorophenyl)-7-chloro-6-nitroquinazolin-4-amine undergoes methoxylation at C7 using NaOH/MeOH (70°C, 2 hr), followed by nitro reduction with Raney nickel in THF under H₂ atmosphere to yield N⁴-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine—a precursor to kinase inhibitors [5]. This sequential strategy prevents over-reduction or demethoxylation.
Positional control in nitration and methoxylation is governed by electronic and steric factors inherent to the quinazoline ring:
Table 2: Substituent Effects on Nitration/Methoxylation Regioselectivity
Quinazoline Substrate | Position | Activating/Deactivating Groups | Reaction Rate (Relative) | Primary Product |
---|---|---|---|---|
7-Chloroquinazolin-4(3H)-one | C5 | Deactivated by C4=O, steric hindrance | 0.1× | Minor byproduct |
7-Chloroquinazolin-4(3H)-one | C6 | Activated ortho to Cl | 1.0× (reference) | 7-Chloro-6-nitroquinazolin-4(3H)-one |
4,7-Dichloro-6-nitroquinazoline | C7-Cl | Activated para to NO₂, ortho to C4-Cl | 12× vs C4-Cl | 4-Chloro-7-methoxy-6-nitroquinazoline |
4,7-Dichloro-6-nitroquinazoline | C4-Cl | Deactivated by meta NO₂ | 1× | Requires amine nucleophiles |
The C6-nitro group in 7-methoxy-6-nitroquinazoline derivatives is selectively reduced to an amino group under catalytic transfer hydrogenation conditions. Raney nickel in THF under H₂ (1–3 atm, 25–40°C) achieves near-quantitative conversion without affecting methoxy or chloro substituents. Critical parameters include:
Table 3: Reduction Methods for Nitro Group Conversion
Reduction Method | Conditions | Yield of Amine | Key Side Reactions | Functional Group Tolerance |
---|---|---|---|---|
Raney Nickel/H₂ | THF, 25°C, 1–3 atm | >95% | None | High (retains Cl, OCH₃) |
Pd/C/H₂ | MeOH, 25°C, 1 atm | 75–80% | Dechlorination (5–20%) | Moderate |
Zn/HCl | EtOH/H₂O, 0°C | 60% | Over-reduction to diamine | Low |
Fe/NH₄Cl | EtOH/H₂O, reflux | 85% | Demethoxylation (trace) | Moderate |
While classical solution-phase routes dominate 7-methoxy-6-nitroquinazoline synthesis, solid-phase strategies emerge for generating C4- and C6-substituted analogs. Wang resin-linked 4-chloro-7-methoxy-6-nitroquinazolines undergo SNAr reactions with amine libraries (aliphatic/heterocyclic), followed by nitro reduction and resin cleavage with TFA/DCM to yield diaminoquinazolines. Key advances include:
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: